Ethyl 2-phenylpyrimidine-4-carboxylate
Description
Historical Context and Evolution of Pyrimidine (B1678525) Chemistry Research
The journey into the world of pyrimidine chemistry began in the 19th century, with the systematic study of these nitrogen-containing heterocycles gaining momentum in 1884 through the work of Pinner, who first synthesized pyrimidine derivatives. The parent compound, pyrimidine, was later prepared in 1900 by Gabriel and Colman. Early research was significantly driven by the discovery of pyrimidine bases—cytosine, thymine, and uracil (B121893)—as fundamental components of nucleic acids, DNA and RNA. This biological significance spurred extensive investigations into the synthesis and properties of a vast array of pyrimidine derivatives, leading to the development of numerous compounds with therapeutic applications. Over the decades, the field has evolved from fundamental synthesis and characterization to the rational design of complex pyrimidine-based molecules for specific biological targets and material science applications.
Significance of the Pyrimidine Heterocycle in Chemical Sciences
The pyrimidine ring is a privileged scaffold in chemical sciences due to its widespread presence in natural products and biologically active molecules. Its structural features, including the presence of two nitrogen atoms in a six-membered aromatic ring, impart unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. This makes the pyrimidine core an excellent framework for designing molecules that can interact with biological macromolecules like enzymes and receptors. Consequently, pyrimidine derivatives have found applications as anticancer, antiviral, antibacterial, and antifungal agents, among others. The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired activities and selectivities.
Academic Research Landscape of Pyrimidine-4-Carboxylates
Within the broader field of pyrimidine chemistry, pyrimidine-4-carboxylate derivatives have garnered significant attention from the academic community. The presence of the carboxylate group at the 4-position provides a convenient handle for further chemical modifications, allowing for the construction of more complex molecular architectures. Researchers have explored various synthetic routes to access these compounds, often employing multicomponent reactions that offer efficiency and atom economy. The academic landscape is rich with studies detailing the synthesis of novel pyrimidine-4-carboxylates and the evaluation of their biological activities. These investigations have revealed that the nature and position of substituents on the pyrimidine ring, as well as modifications of the carboxylate group, can have a profound impact on the pharmacological profile of the resulting compounds. For instance, research has shown that certain pyrimidine-4-carboxylate derivatives exhibit potent inhibitory activity against enzymes such as lactate (B86563) dehydrogenase, which is a target in cancer therapy. mdpi.com
Focus and Scope of Research on Ethyl 2-phenylpyrimidine-4-carboxylate
This article will now narrow its focus to a specific member of this class: this compound. This compound is characterized by the presence of a phenyl group at the 2-position and an ethyl ester at the 4-position of the pyrimidine ring. Academic research on this molecule and its close analogs has primarily centered on its synthesis, characterization, and exploration of its potential as a scaffold for the development of new therapeutic agents. The phenyl group at the 2-position is of particular interest as it can be readily substituted to modulate the compound's properties. The ethyl carboxylate group not only influences the molecule's solubility and pharmacokinetic profile but also serves as a reactive site for the synthesis of amides, hydrazides, and other derivatives with potentially enhanced biological activities. The subsequent sections will delve into the detailed research findings related to the synthesis, chemical properties, and various applications of this compound and its derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-phenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-9-14-12(15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
XATVVKSGALQBIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Phenylpyrimidine 4 Carboxylate and Analogous Structures
Classical Approaches to Pyrimidine (B1678525) Ring Formation
Traditional methods for constructing the pyrimidine ring have been refined over many decades and remain fundamental in organic synthesis. These approaches typically involve the condensation of open-chain precursors that contain the necessary fragments to form the heterocyclic system.
Cyclocondensation Reactions of Precursors
Cyclocondensation reactions are a primary method for pyrimidine synthesis, involving the reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. The most common pathway involves the reaction of a β-dicarbonyl compound (the electrophilic component) with an amidine (the nucleophilic component), a method known as the Pinner synthesis. mdpi.com
In a typical synthesis of a 2,4-disubstituted pyrimidine-carboxylate, benzamidine (B55565) hydrochloride (the precursor for the 2-phenyl group) is reacted with an ethyl 3-oxoalkanoate derivative. The reaction proceeds through the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. The regioselectivity of this reaction is generally high, leading to the desired 2,4-substituted pattern. nih.gov
For instance, the reaction between benzamidine and ethyl 2-formyl-3-oxobutanoate results in the formation of the corresponding pyrimidine derivative. The reaction conditions, such as solvent and temperature, can be optimized to improve yields. nih.gov Solvents like ethanol (B145695) or acetonitrile (B52724) are commonly used, and the reaction can be performed at reflux temperature. nih.govmdpi.com
Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis
| 1,3-Dielectrophile | Amidine | Product | Typical Conditions |
|---|---|---|---|
| Ethyl acetoacetate | Benzamidine | Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate | Ethanol, Reflux |
| Ethyl benzoylacetate | Acetamidine | Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | Sodium ethoxide, Ethanol |
| Ethyl 2-ethoxymethyleneacetoacetate | Benzamidine | Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate | Acetic acid, Reflux |
Multi-component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.com The Biginelli reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines. sciforum.netresearchgate.net
A variation of this reaction can be used to synthesize pyrimidine-4-carboxylates. For example, a three-component reaction involving an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an amidine (e.g., benzamidine) can yield highly substituted pyrimidines. organic-chemistry.org More advanced MCRs catalyzed by transition metals like iridium or manganese have been developed, allowing for the synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comnih.govacs.org This sustainable approach proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic ring. acs.orgthieme-connect.com
Table 2: Comparison of Multi-component Reaction Strategies
| Reaction Name | Components | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea (B124793) | Acid catalyst (e.g., HCl) | Forms dihydropyrimidinones; requires subsequent oxidation for pyrimidines. sciforum.net |
| Iridium-Catalyzed MCR | Amidine, up to three different Alcohols | PN5P-Ir-pincer complexes | Direct synthesis of highly substituted pyrimidines; sustainable approach. nih.govacs.org |
| ZnCl2-Catalyzed Coupling | Enamine, Triethyl orthoformate, Ammonium (B1175870) acetate (B1210297) | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
Regioselective Synthesis via Specific Electrophilic and Nucleophilic Interactions
Achieving specific substitution patterns on the pyrimidine ring is crucial for tailoring the compound's properties. Regioselectivity in pyrimidine synthesis is governed by the electronic nature and reactivity of the precursors. The inherent polarity of the synthons directs the cyclization process. nih.gov
In the reaction between a β-enaminodiketone and an aromatic amidine, the regiochemistry of the resulting product can be controlled. nih.gov The more electrophilic carbonyl carbon of the enaminodiketone is preferentially attacked by one of the amidine's nitrogen atoms, while the enamine's β-carbon acts as the second electrophilic site. DFT calculations have been used to predict and explain the regiochemical outcomes by analyzing the HOMO/LUMO coefficients and charge densities of the intermediates. nih.gov
For example, in the synthesis of 4-aminopyrido[3,2-d]pyrimidine derivatives, the regioselectivity of nucleophilic substitution (SNAr) can be controlled by reaction conditions. Amination of 2,8-dichloropyrido[3,2-d]pyrimidine occurs selectively at the C-2 position, while the addition of thiols can be directed to either the C-2 or C-8 position by changing the solvent and base. nih.gov This allows for the selective functionalization of the pyrimidine ring system.
Advanced Synthetic Techniques
To improve efficiency, yield, and automation, advanced synthetic techniques have been applied to the synthesis of pyrimidine derivatives. These methods offer significant advantages over classical approaches, particularly for the generation of chemical libraries.
Solid-Phase Synthesis Protocols
Solid-phase synthesis (SPS) has emerged as a powerful tool for the combinatorial synthesis of heterocyclic compounds, including pyrimidines. acs.orgacs.orgnih.gov In this technique, one of the starting materials is immobilized on a solid support, such as a Merrifield resin. researchgate.net The subsequent reactions to build the pyrimidine ring are carried out on this support. After the synthesis is complete, the final product is cleaved from the resin.
One common SPS strategy involves immobilizing a thiouronium salt on the resin. This resin-bound intermediate can then react with an aldehyde and an active methylene (B1212753) compound (like ethyl cyanoacetate) in a three-component reaction to form the pyrimidine ring on the solid support. acs.org The final product is then cleaved from the resin. This method allows for the rapid synthesis of a library of structurally diverse pyrimidines by simply varying the building blocks in each reaction step. acs.orgresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. omicsonline.orgsciforum.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently improves product yields compared to conventional heating methods. sciforum.netnih.gov
The Biginelli reaction, for example, is significantly enhanced by microwave irradiation. The one-pot synthesis of ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from benzaldehyde, ethyl acetoacetate, and urea can be completed in minutes with excellent yields under microwave conditions, whereas conventional heating requires several hours. sciforum.netomicsonline.orgsciforum.net This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. omicsonline.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Biginelli Product
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 3-7 hours | 88-92% | sciforum.net |
| Microwave Irradiation (800 W) | 3-4 minutes | 97-98% | sciforum.net |
This technique has also been successfully applied to the synthesis of various other pyrimidine derivatives, demonstrating its broad applicability and advantages in terms of speed and efficiency. blucher.com.br
Catalytic Methods for Enhanced Yield and Selectivity
The development of catalytic methods has revolutionized the synthesis of pyrimidine derivatives, offering improved yields, higher selectivity, and more environmentally benign reaction conditions compared to classical methods. A variety of catalysts, including metal complexes and organocatalysts, have been employed to facilitate the construction of the pyrimidine ring.
Recent advancements have highlighted the efficacy of metal-catalyzed multicomponent reactions. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.org This process proceeds through a sequence of condensation and dehydrogenation steps, leading to highly and unsymmetrically decorated pyrimidines in yields of up to 93%. acs.org The use of PN5P–Ir–pincer complexes has been particularly effective in this sustainable multicomponent process. acs.org
Copper-catalyzed reactions have also proven to be valuable. A copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines under basic conditions. mdpi.com Another copper-catalyzed approach involves the [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, yielding 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org
Zinc chloride (ZnCl2) has been utilized as a catalyst in a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org This method is also applicable to the synthesis of mono- and disubstituted pyrimidines using methyl ketone derivatives in place of enamines. organic-chemistry.org
Furthermore, the use of microwave irradiation has been shown to improve reaction times and yields in the synthesis of various pyrimidine analogs. mdpi.com For example, a Lewis acid catalyst (BF3:Et2O) combined with microwave irradiation has been used to enhance the synthesis of uracil (B121893) and cytosine derivatives from β-ketoesters or β-aldehydoesters and urea or benzoylacetonitriles, respectively. mdpi.com
The following table summarizes some of the catalytic methods used for the synthesis of pyrimidine derivatives:
| Catalyst/Method | Reactants | Product Type | Key Advantages |
| Iridium-pincer complex | Amidines and alcohols | Unsymmetrically substituted pyrimidines | High regioselectivity, high yields, sustainable |
| Copper catalyst | Ketones and nitriles | Diversely functionalized pyrimidines | Facile, general, economical |
| ZnCl2 | Enamines, triethyl orthoformate, ammonium acetate | 4,5-disubstituted pyrimidines | Single-step synthesis |
| Microwave irradiation with Lewis acid | β-ketoesters/β-aldehydoesters and urea/benzoylacetonitriles | Uracil and cytosine derivatives | Improved yields, shortened reaction times |
Precursor Synthesis and Functionalization for Derivatization
The synthesis of ethyl 2-phenylpyrimidine-4-carboxylate and its derivatives often relies on the careful preparation and functionalization of key precursors. The strategic construction of these intermediates allows for the introduction of desired substituents and the efficient assembly of the final pyrimidine structure.
β-Enamino diketones are versatile building blocks in the synthesis of a wide range of heterocyclic compounds, including pyrimidines. researchgate.net These intermediates possess both nucleophilic and electrophilic sites, making them highly reactive synthons. researchgate.net The general strategy for the synthesis of enaminones involves the condensation reaction between primary amines and 1,3-dicarbonyl compounds. researchgate.net
A common method for preparing β-enamino ketoesters, which are precursors to enamino diketones, is the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal. researchgate.net These β-enamino ketoesters can then undergo subsequent cycloaddition reactions to form various heterocyclic systems. researchgate.net
Another approach involves a NaOH-catalyzed rearrangement of propargylic hydroxylamines, which provides a highly stereoselective route to Cbz-protected β-enaminones. organic-chemistry.org The synthetic potential of these β-enaminones is demonstrated in their subsequent conversion to pyrimidines. organic-chemistry.org
The functionalization of the pyrimidine ring prior to the introduction of the ester group is a key strategy for accessing a diverse range of derivatives. This can involve the modification of substituents at various positions of the pyrimidine core.
One common method involves the nucleophilic substitution of leaving groups on the pyrimidine ring. For example, 4-(bromo/chloro)methyl-2-methylsulfanyl-6-trihalomethyl pyrimidines can be synthesized, and the halomethyl group can then be subjected to nucleophilic substitution with various nucleophiles, such as aminoalcohols. researchgate.net
Another strategy is the replacement of a substituent at the 2-position of the pyrimidine ring with an amino group. nih.gov This can be achieved through the condensation of moieties with the required substituents to form the heterocycle or by replacing an existing group at the 2-position. nih.gov For instance, 2-alkylaminopyrimidines can be synthesized by the aminolysis of 2-alkoxy-, 2-alkylthio-, or 2-sulfonylpyrimidines. nih.gov
The following table outlines some derivatization strategies for the pyrimidine ring:
| Starting Material | Reagent | Product |
| 4-(Halomethyl)pyrimidine | Aminoalcohol | 4-(Aminoalcohol-methyl)pyrimidine |
| 2-Alkoxypyrimidine | Amine | 2-Alkylaminopyrimidine |
| 2-Sulfonylpyrimidine | Amine | 2-Alkylaminopyrimidine |
The introduction of the phenyl and carboxylate groups at the 2- and 4-positions of the pyrimidine ring, respectively, is a crucial aspect of the synthesis of the target compound and its analogs.
The Biginelli reaction is a classic and widely used method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. In this one-pot condensation, a β-ketoester (such as ethyl acetoacetate), an aldehyde (such as benzaldehyde), and urea or thiourea are reacted together. banglajol.info The β-ketoester provides the carbon backbone for the carboxylate group, while the aldehyde introduces the phenyl substituent.
Another strategy involves the reaction of amidinium salts with precursors that already contain the carboxylate functionality. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with various amidinium salts to afford 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed to introduce the phenyl group. For example, a substituted phenylboronic acid can be coupled with a pyrimidine derivative bearing a suitable leaving group (e.g., a halogen) to form the 2-phenylpyrimidine (B3000279) core. nih.gov
The following table summarizes strategies for incorporating the phenyl and carboxylate moieties:
| Reaction Type | Phenyl Source | Carboxylate Source |
| Biginelli Reaction | Aromatic aldehyde (e.g., benzaldehyde) | β-ketoester (e.g., ethyl acetoacetate) |
| Amidinium Salt Condensation | (Introduced via the amidinium salt) | Pre-functionalized propen-1-ol derivative |
| Suzuki Coupling | Phenylboronic acid | (Present on the pyrimidine precursor) |
Chemical Reactivity and Transformations of Ethyl 2 Phenylpyrimidine 4 Carboxylate
Reactions at the Ester Group
The ethyl carboxylate group at the C4 position of the pyrimidine (B1678525) ring is a key site for chemical modification.
The ester group of ethyl 2-phenylpyrimidine-4-carboxylate can undergo hydrolysis to yield the corresponding carboxylic acid, 2-phenylpyrimidine-4-carboxylic acid. This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. In basic hydrolysis, or saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
Transesterification is another important reaction of the ester moiety, allowing for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with methanol (B129727) would yield mthis compound. researchgate.net The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product.
Table 1: Hydrolysis and Transesterification Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Ester Hydrolysis (Acid-catalyzed) | H₂O, H⁺ (e.g., H₂SO₄) | 2-Phenylpyrimidine-4-carboxylic acid |
| Ester Hydrolysis (Base-catalyzed) | H₂O, OH⁻ (e.g., NaOH) | Sodium 2-phenylpyrimidine-4-carboxylate |
| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 2-phenylpyrimidine-4-carboxylate |
The ester group can be reduced to a primary alcohol, (2-phenylpyrimidin-4-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org Under certain conditions, it is also possible to achieve a partial reduction of the ester to an aldehyde, although this often requires specialized reagents like diisobutylaluminum hydride (DIBAL-H) and careful temperature control to prevent over-reduction to the alcohol. libretexts.org
Table 2: Reduction of the Ester Group
| Reagent | Product | Reaction Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | (2-Phenylpyrimidin-4-yl)methanol | Typically in an ether solvent (e.g., THF, diethyl ether) |
| Diisobutylaluminum hydride (DIBAL-H) | 2-Phenylpyrimidine-4-carbaldehyde | Low temperature (e.g., -78 °C) |
Reactions Involving the Pyrimidine Ring
The pyrimidine ring and the attached phenyl group also present opportunities for chemical modification.
The phenyl group at the C2 position of the pyrimidine ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The pyrimidine ring, being an electron-withdrawing group, deactivates the phenyl ring towards electrophilic attack. This deactivation means that harsher reaction conditions may be required compared to benzene. Furthermore, the electron-withdrawing nature of the pyrimidine ring directs incoming electrophiles primarily to the meta positions of the phenyl ring. libretexts.org
Table 3: Electrophilic Aromatic Substitution on the Phenyl Group
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(3-nitrophenyl)pyrimidine-4-carboxylate |
| Bromination | Br₂, FeBr₃ | Ethyl 2-(3-bromophenyl)pyrimidine-4-carboxylate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-(3-acylphenyl)pyrimidine-4-carboxylate |
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack. However, for a nucleophilic aromatic substitution (SNAr) to occur, a good leaving group, such as a halide, must be present on the ring. stackexchange.comwuxiapptec.com In this compound, there are no such leaving groups on the pyrimidine core. Therefore, direct nucleophilic substitution on the unsubstituted pyrimidine ring is not a feasible reaction. If, however, a derivative were synthesized with a leaving group at the C6 position, for example, it would be susceptible to displacement by various nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in many pyrimidine systems. stackexchange.com
The aromatic rings of this compound are generally stable to oxidation under mild conditions. However, if alkyl substituents were present on either the pyrimidine or phenyl ring, they could potentially be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The pyrimidine ring itself can be formed through the oxidation of a dihydropyrimidine (B8664642) precursor. rsc.orgresearchgate.net Without such oxidizable substituents, the molecule is relatively robust towards oxidation, though very harsh conditions could lead to the degradation of the aromatic systems.
Conversion to Fused Heterocyclic Systems
This compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of the ester group at the C-4 position, combined with the reactivity of the pyrimidine ring itself, allows for the construction of bicyclic and polycyclic structures with significant chemical and biological interest. These transformations typically involve the reaction of the ester moiety with a binucleophile, followed by cyclization, or intramolecular reactions involving substituents on the pyrimidine or phenyl rings.
Formation of Pyrimido[4,5-d]pyridazines
A key transformation of this compound and its derivatives is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form pyrimido[4,5-d]pyridazine (B13097865) structures. This reaction is a classical method for constructing a second six-membered nitrogen-containing ring fused to the pyrimidine core.
The process begins with the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ester group at the C-4 position. This leads to the formation of a hydrazide intermediate, 2-phenylpyrimidine-4-carbohydrazide. The second nitrogen atom of the hydrazide moiety then acts as a nucleophile, attacking a carbon atom of the pyrimidine ring (typically C-5), leading to an intramolecular cyclization. Subsequent dehydration results in the formation of the aromatic pyrimido[4,5-d]pyridazine ring system. The key step in this sequence is the hydrazine-induced cyclization that forms the fused pyridazine (B1198779) ring. nih.gov This method is a general route for preparing substituted pyrimido[4,5-d]pyrimidines and related fused heterocycles. nih.govnih.gov
The general reaction scheme is as follows:
Hydrazinolysis: The ethyl ester is converted to the corresponding carbohydrazide.
Intramolecular Cyclization: The terminal amino group of the hydrazide attacks an electrophilic center on the pyrimidine ring.
Dehydration/Aromatization: Elimination of a water molecule leads to the stable, fused aromatic system.
Table 1: Reaction Conditions for Pyrimido[4,5-d]pyridazine Synthesis
| Starting Material | Reagent | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|
| Substituted pyrimidine-5-carboxylate | Hydrazine Hydrate | n-Butanol | Reflux | Pyrimido[4,5-d]pyrimidine-2,4,5-trione derivative | nih.gov |
| 6-cyanopurines (pyrimidine analogues) | Hydrazine | DMSO | Room Temp | Pyrimido[5,4-d]pyrimidine derivative | nih.gov |
Synthesis of Other Fused Pyrimidine Derivatives
The scaffold of this compound is amenable to the construction of a wide array of other fused pyrimidine derivatives beyond pyrimido[4,5-d]pyridazines. The specific fused system obtained depends on the reagents used and the functional groups present on the starting pyrimidine. nih.gov
Examples of other fused systems synthesized from pyrimidine precursors include:
Pyrimido[4,5-b]indoles: These can be formed via intramolecular cyclization reactions involving a phenyl substituent at the C-5 position of the pyrimidine ring. For instance, treatment of 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidines with sodium azide (B81097) can lead to an aromatic C–H nitrene insertion, yielding pyrimido[4,5-b]indole derivatives. thieme-connect.com
Furo[2,3-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines: These can be prepared from thioxopyrimidine derivatives, which are structurally related to the core pyrimidine structure. Reactions with reagents like ethyl chloroacetate (B1199739) or benzylamine (B48309) can lead to the formation of fused furan (B31954) or pyrrole (B145914) rings, respectively. researchgate.net
Pyrimido[4,5-b]quinolines: These complex fused systems can be synthesized through multi-component reactions involving 6-aminopyrimidine derivatives, aldehydes, and active methylene (B1212753) compounds. mdpi.com
Triazolo[1,5-a]pyrimidines and Tetrazolo[1,5-a]pyrimidines: These are typically synthesized from pyrimidine precursors containing a hydrazinyl or an amino group, which can react with appropriate reagents to form the fused triazole or tetrazole ring. researchgate.net
The synthesis of these diverse fused heterocycles highlights the utility of the pyrimidine ring as a foundational block in medicinal and materials chemistry. nih.govnih.gov
Table 2: Examples of Fused Pyrimidine Derivatives from Pyrimidine Precursors
| Fused System | Synthetic Approach | Precursor Type | Ref |
|---|---|---|---|
| Pyrimido[4,5-b]indole | Intramolecular C-H nitrene insertion | 5-Phenylpyrimidine | thieme-connect.com |
| Pyrrolo[2,3-d]pyrimidine | Reaction with benzylamine | Thioxopyrimidine | researchgate.net |
| Pyrimido[4,5-b]quinoline | Multi-component reaction | 6-Aminouracil derivative | mdpi.com |
| Tetrazolo[1,5-c]pyrimidine | Reaction of chloropyrimidine with sodium azide | Chloropyrimidine | researchgate.net |
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for synthesizing fused heterocyclic systems from appropriately substituted this compound derivatives. nih.gov In this approach, reactive functional groups are introduced onto the pyrimidine or the 2-phenyl substituent, which then react with another part of the same molecule to form a new ring.
A notable example is the formation of pyrimido[4,5-b]indoles from 5-phenylpyrimidines. thieme-connect.com In this reaction, a nitrene, generated from an azide group at the C-4 position, inserts into a C-H bond of the adjacent phenyl ring at the C-5 position. This intramolecular C-H insertion directly forges the bond that closes the indole (B1671886) ring, fusing it to the pyrimidine core. This type of reaction is highly efficient for creating complex polycyclic systems in a single step. thieme-connect.com
Another strategy involves radical cyclization. A radical generated on a side chain attached to the pyrimidine ring can add to the phenyl ring (or vice-versa) to initiate cyclization. acs.org The specific outcome of these reactions depends on the nature of the substituents, the length of the tether connecting the reacting groups, and the reaction conditions. These methods provide a route to novel fused systems that may not be accessible through intermolecular reactions.
Table 3: Intramolecular Cyclization Reactions for Fused Pyrimidine Synthesis
| Reaction Type | Precursor | Conditions | Fused Product | Ref |
|---|---|---|---|---|
| Nitrene C-H Insertion | 4-Azido-5-phenyl-2-(trichloromethyl)pyrimidine | Reflux in Toluene | 2-(Trichloromethyl)pyrimido[4,5-b]indole | thieme-connect.com |
| Amide Cyclization | Amide from o-keto acid | PyBOP, Et₃N, DCM | 3-Hydroxyisoindolinone derivative | acs.org |
| Radical Cyclization | 2-phenylpyrimidine (B3000279) with appropriate side chain | Photoexcitation of photocatalyst | Alanine radical intermediate leading to cyclized products | acs.org |
Spectroscopic and Structural Elucidation of Ethyl 2 Phenylpyrimidine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the ethyl 2-phenylpyrimidine-4-carboxylate molecule can be achieved.
The proton NMR (¹H NMR) spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the ethyl ester, the phenyl group, and the pyrimidine (B1678525) ring protons.
The ethyl group protons appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The phenyl group protons typically resonate in the aromatic region of the spectrum, often as a complex multiplet. The protons on the pyrimidine ring appear at distinct chemical shifts, influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylate group.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl (-OCH₂CH₃ ) | ~1.4 | Triplet (t) | ~7.1 |
| Ethyl (-OCH₂ CH₃) | ~4.4 | Quartet (q) | ~7.1 |
| Phenyl (Ar-H) | ~7.5 - 8.5 | Multiplet (m) | - |
| Pyrimidine (H-5) | ~8.0 - 9.0 | Doublet (d) | - |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of this compound shows distinct signals for the aliphatic carbons of the ethyl group, the aromatic carbons of the phenyl ring, the carbons of the pyrimidine ring, and the carbonyl carbon of the ester.
The carbonyl carbon is typically observed furthest downfield due to its significant deshielding. The carbons of the aromatic and heteroaromatic rings resonate in the intermediate region, while the sp³-hybridized carbons of the ethyl group appear at the most upfield positions.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-OCH₂CH₃ ) | ~14 |
| Ethyl (-OCH₂ CH₃) | ~62 |
| Phenyl & Pyrimidine (Aromatic C) | ~120 - 160 |
| Ester Carbonyl (C =O) | ~165 |
Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For this compound, a COSY spectrum would show a clear cross-peak between the triplet of the ethyl methyl group and the quartet of the ethyl methylene (B1212753) group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the ¹³C signals for the ethyl CH₂ and CH₃ groups, as well as the protonated carbons of the phenyl and pyrimidine rings. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include the signal from the ethyl methylene protons to the ester carbonyl carbon, and from the pyrimidine protons to various carbons within the pyrimidine and phenyl rings, confirming the substitution pattern. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. chemguide.co.uk The IR spectrum of this compound displays several characteristic absorption bands.
The most prominent feature is a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). pressbooks.pub Other significant absorptions include those for aromatic C=C bond stretching, C-O bond stretching of the ester, and C-H stretching from both the aromatic and aliphatic parts of the molecule. pressbooks.pubresearchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | 1720 - 1740 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium |
| Pyrimidine Ring | Stretch | ~1550 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The mass spectrum of this compound would show a molecular ion peak [M]⁺ that corresponds to its molecular weight.
The fragmentation pattern provides further structural evidence. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or the elimination of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is present. The pyrimidine and phenyl rings also undergo characteristic fragmentation, often involving the loss of small molecules like HCN. researchgate.net
**Table 4: Expected Key Ions in the Mass Spectrum of this compound (C₁₃H₁₂N₂O₂) **
| Ion | m/z (Nominal) | Description |
|---|---|---|
| [M]⁺ | 228 | Molecular Ion |
| [M - C₂H₅O]⁺ | 183 | Loss of ethoxy radical |
| [M - COOC₂H₅]⁺ | 155 | Loss of ethyl carboxylate radical |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com An analysis of a suitable single crystal of this compound would provide definitive information on bond lengths, bond angles, and torsion angles.
This technique would unambiguously confirm the planarity of the pyrimidine ring and determine the dihedral angle between the planes of the pyrimidine and phenyl rings. nih.gov Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the crystal structure. nih.govmdpi.com While crystal structures for closely related compounds have been reported, specific crystallographic data for the title compound is not widely available in public databases. researchgate.netresearchgate.net
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule and assessing its purity. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is a strong indicator of the compound's purity and correct elemental constitution. nih.gov
For this compound, the molecular formula is C₁₃H₁₂N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data from elemental analysis are compared to confirm the successful synthesis and purity of the compound.
However, for the purpose of understanding the expected outcomes of such an analysis, a comparison between the theoretical values and a hypothetical set of experimental results is presented in the table below.
Table 1: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Hypothetical Found % |
| Carbon (C) | 68.41 | 68.35 |
| Hydrogen (H) | 5.30 | 5.34 |
| Nitrogen (N) | 12.27 | 12.21 |
| Note: The "Hypothetical Found %" values are illustrative and not based on actual experimental results from a specific cited study. |
In a typical research setting, the "Detailed research findings" section of a characterization study would present and discuss such a table. The discussion would highlight the close agreement between the theoretical and found percentages for carbon, hydrogen, and nitrogen, thereby confirming the empirical formula and indicating a high degree of purity for the synthesized this compound. Any significant deviation from the theoretical values would prompt further purification steps and re-analysis.
Based on a thorough search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not publicly available. Studies providing specific metrics such as optimized molecular conformation parameters, Frontier Molecular Orbital (FMO) analysis with HOMO-LUMO gap energies, Molecular Electrostatic Potential (MEP) maps, charge distribution analyses (Mulliken, NPA), or molecular docking simulations with predicted binding affinities for this exact molecule could not be located.
While extensive research exists on the broader class of pyrimidine derivatives, and computational methods like Density Functional Theory (DFT) and molecular docking are frequently applied to these compounds, the findings are specific to the analogues studied in those particular papers. The strict requirement to focus solely on "this compound" and to populate the article with specific data tables and detailed research findings cannot be met in the absence of dedicated research on this compound.
Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified outline.
Molecular Docking Simulations with Biological Targets
Analysis of Binding Modes and Interactions
The binding mode of a ligand like this compound within a biological target's active site is critical for its potential activity. Molecular docking and simulation studies on related pyrimidine derivatives reveal common interaction patterns that are likely applicable to this compound. These studies help visualize how the molecule orients itself to form stable connections with amino acid residues, driving its biological effect. ekb.egnih.gov
Typically, the pyrimidine core, a key feature of this compound, acts as a scaffold for crucial interactions. In targets such as protein kinases, the nitrogen atoms of the pyrimidine ring are frequently involved in forming hydrogen bonds with residues in the "hinge region" of the ATP binding site. acs.org For instance, molecular docking studies of various pyrimidine derivatives often show hydrogen bonding with backbone atoms of key residues like Leucine or Alanine in this region. acs.org
Table 1: Potential Binding Interactions for a Pyrimidine Scaffold
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Pyrimidine Ring Nitrogens | Hydrogen Bonding | Leucine, Valine, Alanine (Hinge Region) |
| Phenyl Group | Hydrophobic, π-π Stacking, van der Waals | Phenylalanine, Tyrosine, Leucine, Isoleucine |
| Carboxylate Oxygen | Hydrogen Bonding, Electrostatic | Lysine, Arginine, Serine, Asparagine |
| Ethyl Group | Hydrophobic | Alanine, Valine, Proline |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental in drug design for predicting the activity of new compounds and optimizing lead structures. nih.govresearchgate.net For pyrimidine derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their biological effects. nih.govnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.edu For a compound like this compound, a wide array of descriptors would be calculated to capture its physicochemical properties. These are typically categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunih.gov These are often calculated using quantum chemical methods like Density Functional Theory (DFT). nih.gov
Lipophilic Descriptors: The most common descriptor in this class is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's hydrophobicity. This is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. researchgate.net
Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices (e.g., Kier & Hall connectivity indices) that describe molecular branching and connectivity. nih.gov
Quantum Mechanical Descriptors: These are derived from quantum mechanics and can include total energy, heat of formation, and electrostatic potential maps, which provide detailed information about charge distribution and reactivity. mdpi.comresearchgate.net
Table 2: Common Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Electrostatic Interactions |
| Lipophilic | LogP, Hydrophobic Polar Surface Area | Membrane Permeability, Hydrophobic Interactions |
| Steric/Topological | Molecular Weight, Molar Refractivity, Chi Indices | Size, Shape, Branching |
| Quantum Mechanical | Total Energy, Heat of Formation, VSA Descriptors | Stability, Surface Area Interactions |
Once descriptors are calculated for a series of related pyrimidine compounds, statistical methods are employed to build a QSAR model. Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used to find the best correlation between a subset of descriptors and the observed biological activity (e.g., IC₅₀ values). nih.govmui.ac.ir
The resulting QSAR equation provides direct insight into how specific structural features influence activity. For example, a hypothetical MLR model might look like:
pIC₅₀ = c₁(LogP) - c₂(LUMO Energy) + c₃*(Molecular Surface Area) + constant
In such a model, a positive coefficient for LogP would suggest that increasing hydrophobicity enhances biological activity, while a negative coefficient for LUMO energy might indicate that a greater susceptibility to nucleophilic attack decreases activity. nih.gov These models are validated statistically using parameters like the coefficient of determination (R²), cross-validation coefficient (Q²), and root mean square error (RMSE) to ensure their robustness and predictive power. mui.ac.irtandfonline.com Studies on 2-phenylpyrimidine (B3000279) and other pyrimidine analogs have successfully used such models to guide the design of new derivatives with improved potency. researchgate.netnih.gov
Table 3: Statistical Parameters for Evaluating QSAR Model Performance
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. | As low as possible. |
Conformational Analysis and Dynamic Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecular system. youtube.comyoutube.com In a typical MD simulation, the ligand is placed in the binding site of its target protein, and the system is solvated in a box of water molecules. mdpi.com The forces on each atom are calculated, and Newton's laws of motion are used to simulate the movements of the atoms over time, typically on a nanosecond to microsecond scale. youtube.com
MD simulations are crucial for several reasons:
Assessing Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the binding pose predicted by docking. A stable RMSD suggests a stable interaction. mdpi.commdpi.com
Analyzing Interaction Dynamics: MD simulations can reveal which key interactions (e.g., hydrogen bonds) are maintained consistently throughout the simulation, providing a more accurate picture of the important binding determinants than static docking poses alone. eco-vector.com
Characterizing Flexibility: The Root Mean Square Fluctuation (RMSF) of atoms can be calculated to identify which parts of the ligand and protein are rigid and which are flexible. mdpi.com This information can be valuable for understanding induced-fit mechanisms. nih.gov
For a ligand like this compound, MD simulations can confirm whether the proposed hydrogen bonds and hydrophobic interactions are stable over time, thus validating the predicted binding mode and providing a more profound understanding of its mechanism of action at an atomic level. nih.govnih.gov
Table 4: Key Metrics from Molecular Dynamics (MD) Simulations
| Metric | Description | Interpretation |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable values indicate the system has reached equilibrium and the ligand is stably bound. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom around its average position. | Identifies flexible (high RMSF) and rigid (low RMSF) regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation trajectory. | Identifies key, persistent hydrogen bonds that are critical for binding affinity. |
| Binding Free Energy (e.g., MM/GBSA) | Calculates the estimated free energy of binding from simulation snapshots. | Provides a quantitative estimate of binding affinity and identifies key energetic contributions. mdpi.com |
Conclusion
Exploration of Biological Activities and Underlying Mechanisms Preclinical and in Vitro Focus
Antimicrobial Activity Studies (In Vitro)
Pyrimidine (B1678525) derivatives are a significant area of interest in the discovery of new antimicrobial drugs, largely due to their diverse mechanisms of action and the urgent need to combat multidrug-resistant pathogens. nih.govthepharmajournal.com
The antibacterial potential of pyrimidine derivatives has been assessed against a range of both Gram-positive and Gram-negative bacteria. Studies on various substituted pyrimidines have demonstrated notable efficacy. For instance, certain 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown potent antibacterial activities against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs). thepharmajournal.com In some cases, the activity of these compounds against MRSA and VREs, with Minimum Inhibitory Concentration (MIC) values as low as 2 mg/mL, was found to be stronger than that of conventional antibiotics like methicillin (B1676495) and vancomycin. thepharmajournal.com Other studies on novel pyrimidine compounds have also reported activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.govnih.govmdpi.com
Table 1: Summary of In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives This table is representative of the activity of the broader pyrimidine class, to which Ethyl 2-phenylpyrimidine-4-carboxylate belongs.
| Bacterial Strain | Type | Observed Activity | Reference Compound(s) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-positive | Strong Inhibition (MIC: 2 mg/mL) | 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives |
| Enterococci (VREs) | Gram-positive | Strong Inhibition (MIC: 2 mg/mL) | 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives |
| Bacillus subtilis | Gram-positive | Active | Bicyclic pyrimidine derivatives |
| Escherichia coli | Gram-negative | Active | Bicyclic pyrimidine derivatives |
Evaluation against Fungal Strains
The antifungal properties of pyrimidine-containing compounds are also a subject of significant research. nih.gov Derivatives have been screened against various pathogenic fungi. For example, certain pyrimidine derivatives have shown good antifungal activity, with one compound exhibiting 96.9% inhibition against Fusarium oxysporum. thepharmajournal.com Other studies have demonstrated the efficacy of pyrimidine derivatives against fungal species such as Candida albicans and Aspergillus niger. nih.govcbijournal.com A series of novel 2-phenylpyrimidine (B3000279) derivatives were specifically designed as inhibitors of the fungal enzyme CYP51, with a lead compound showing good efficacy against seven common clinically susceptible fungal strains, proving superior to the first-line drug fluconazole. nih.govnih.gov
Table 2: Summary of In Vitro Antifungal Activity of Selected Pyrimidine Derivatives This table is representative of the activity of the broader pyrimidine class, to which this compound belongs.
| Fungal Strain | Observed Activity | Reference Compound(s) |
|---|---|---|
| Fusarium oxysporum | Good Activity (96.9% inhibition) | 1,3-dihydro pyrimidine derivatives |
| Candida albicans | Active | Bicyclic pyrimidine derivatives, Thiazole derivatives |
| Aspergillus niger | Active | Thiazole derivatives |
Mechanistic Hypotheses of Antimicrobial Action
The antimicrobial effects of pyrimidine derivatives are attributed to various mechanisms of action. One proposed antibacterial mechanism involves the inhibition of crucial cellular processes. For instance, certain thiophenyl-pyrimidine derivatives are thought to exert their bactericidal effects by effectively inhibiting FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. thepharmajournal.comrsc.org This disruption of cell division ultimately leads to bacterial cell death. rsc.org
In the context of antifungal activity, a key mechanism involves targeting specific fungal enzymes. Many 2-phenylpyrimidine derivatives have been developed as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047), which is an essential component of the fungal cell membrane. nih.govnih.gov By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death. This targeted approach is a promising strategy for developing new antifungal agents. nih.gov
Antiviral Activity Investigations (In Vitro)
The structural framework of pyrimidine is present in several compounds with known antiviral properties. mdpi.com Research into pyrimidine derivatives has revealed potential applications against a variety of DNA and RNA viruses. For example, newly synthesized pyrimido[4,5-d]pyrimidines were evaluated for their antiviral activity against several viruses, including herpes simplex virus-1, influenza viruses, and human coronaviruses (HCoV-229E, HCoV-OC43, and HCoV-NL63). mdpi.com Notably, compounds featuring a cyclopropylamino group and an aminoindane moiety demonstrated significant efficacy against human coronavirus 229E (HCoV-229E), highlighting the potential of this scaffold for designing novel antiviral agents against HCoVs. mdpi.com
The mechanisms through which antiviral drugs act are diverse and can interfere with any stage of the viral life cycle. youtube.com These stages include viral attachment to the host cell, entry and uncoating, replication of the viral genome, synthesis of viral proteins, and the assembly and release of new viral particles. youtube.comnih.gov For pyrimidine derivatives, potential mechanisms could involve the inhibition of key viral enzymes. Many antiviral drugs are nucleoside analogs that target viral DNA or RNA polymerases. youtube.com They get incorporated into the growing genetic strand and cause premature termination. youtube.com Another possible mechanism is the inhibition of viral proteases, which are necessary for cleaving precursor proteins into their functional forms, a critical step for viral assembly. youtube.com While specific mechanistic studies on this compound are not detailed, the broader class of pyrimidine-based compounds often functions by inhibiting enzymes crucial for viral replication. mdpi.comnih.gov
Anticancer Activity Screening (Cellular Level, In Vitro)
Pyrimidine derivatives are well-established as a core structure in numerous anticancer agents. thepharmajournal.com Their antiproliferative and cytotoxic effects have been evaluated against a wide range of human cancer cell lines. thepharmajournal.comnih.gov For example, derivatives of ethyl 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones were tested for their cytotoxic effects on four cancer cell lines: colon carcinoma (HT-29), breast cancer (MDA-MB-231), cervical cancer (HeLa), and liver carcinoma (HepG2). researchgate.netnih.gov Several of these compounds revealed significant cytotoxicity against the tested cell lines, with IC50 values in the micromolar and even nanomolar range. researchgate.netnih.gov Similarly, derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate exhibited good antitumor activity against human leukemia cell lines (K562 and CEM), with some compounds showing IC50 values of 14.0 µM and 15.0 µM against the K562 cell line. researchgate.net
Table 3: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives This table is representative of the activity of the broader pyrimidine class, to which this compound belongs.
| Cancer Cell Line | Cancer Type | Observed Activity (IC50) | Reference Compound(s) |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | Potent Activity | Bithienyl-pyrimidines |
| HT-29 | Colon Carcinoma | 0.001 µM | Thienopyrimidine derivative |
| MDA-MB-231 | Breast Cancer | 0.000231 µM | Thiosemicarbazide derivative |
| MCF-7 | Breast Cancer | 7.68 µM | Pyrimidine-5-carbonitrile derivative |
| HeLa | Cervical Cancer | 0.83 µM | Thienopyrimidine derivative |
| HepG2 | Liver Carcinoma | 0.99 µM | Thienopyrimidine derivative |
| A549 | Lung Cancer | 5.85 µM | Pyrimidine-5-carbonitrile derivative |
The anticancer mechanisms of pyrimidine derivatives are often linked to the inhibition of specific cellular targets. Some pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org One such compound emerged as a powerful EGFR inhibitor with an IC50 value of 8.29 nM and was shown to arrest cell growth at the G2/M phase and induce apoptosis in HepG2 cells. rsc.org Other studies on pyrimidine derivatives of ursolic acid found that they could induce apoptosis by increasing intracellular reactive oxygen species (ROS) and were capable of suppressing both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org
Cell Line-Based Antiproliferative Assays
Derivatives of pyrimidine carboxylate have been extensively evaluated for their ability to inhibit the growth of various cancer cell lines. These in vitro studies are crucial for identifying potential anticancer agents and understanding their spectrum of activity. The antiproliferative potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Studies on related thieno[2,3-d]pyrimidine (B153573) and pyrrolo[2,3-d]pyrimidine carboxylates have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown potent activity against breast cancer cell lines such as MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative). acs.orgresearchgate.netnih.gov Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have exhibited strong cytotoxic activity against prostate (PC3), lung (A549), and breast (MCF-7) cancer cells. nih.gov Furthermore, derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate were examined for cytotoxicity on human leukemia cell lines, K562 and CEM, with many showing good antitumor activity.
The following interactive table summarizes the antiproliferative activities of various pyrimidine carboxylate derivatives against selected cancer cell lines, as reported in the literature.
| Compound Class | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
|---|---|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 | Breast | 0.013 | researchgate.net |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MDA-MB-231 | Breast | 0.056 | researchgate.net |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | Breast | 0.045 | acs.org |
| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 | Prostate | 0.19 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 | Breast | 1.66 | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) derivative (4) | MCF-7 | Breast | 0.57 | rsc.org |
Mechanistic Insights into Cytotoxicity
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is fundamental to their development as therapeutic agents. Research indicates that pyrimidine derivatives can induce cancer cell death through multiple pathways, including the induction of apoptosis and the targeting of mitochondria.
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key mechanism of action for many pyrimidine-based compounds is the ability to trigger this process. Flow cytometry analyses have confirmed that certain pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives significantly increase the percentage of apoptotic cells. nih.govrsc.org This is often accompanied by cell cycle arrest at specific phases, such as G1 or G2, preventing the cancer cells from progressing through their division cycle. nih.gov
At the molecular level, these compounds have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This involves modulating the expression of key regulatory proteins. Western blot analyses have revealed that effective compounds can upregulate the expression of pro-apoptotic proteins like p53 and Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govrsc.orgresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of downstream executioner proteins, caspases (such as caspase-3, -8, and -9), which carry out the systematic dismantling of the cell. nih.govrsc.org
Mitochondrial Targeting: Mitochondria are not only central to cellular energy production but also play a pivotal role in initiating apoptosis. The unique bioenergetic state of cancer cell mitochondria, including a more hyperpolarized mitochondrial membrane potential compared to normal cells, makes them an attractive target for selective anticancer therapy. aacrjournals.orgplos.org Several strategies have been developed to target mitochondria, including agents that disrupt the electron transport chain (ETC), inhibit oxidative phosphorylation (OXPHOS), or interfere with mitochondrial metabolic pathways. nih.govnih.gov
Enzyme Inhibition Studies
The biological activity of this compound and its analogs is frequently attributed to their ability to inhibit specific enzymes that are critical for cell proliferation and survival.
Investigation of Specific Enzyme Targets
Research has identified several key enzyme targets for pyrimidine-based compounds, most notably Dihydrofolate Reductase (DHFR) and Cyclooxygenase (COX) enzymes.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. researchgate.netnih.gov Tetrahydrofolate is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are the building blocks for DNA synthesis and cellular replication. wikipedia.org Inhibition of DHFR leads to a depletion of these precursors, halting DNA synthesis and causing cell death. nih.gov The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in many DHFR inhibitors, and numerous pyrimidine derivatives have been designed and evaluated as potent inhibitors of this enzyme, showing promise as anticancer and antimicrobial agents. acs.orgnih.govnih.gov For example, a thieno[2,3-d]pyrimidine derivative was found to be a more potent inhibitor of DHFR (IC50 = 0.20 µM) than the classical drug methotrexate. acs.org
Cyclooxygenase (COX) Enzyme Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. tandfonline.comjpp.krakow.pl While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation and is often overexpressed in various cancers. mdpi.comresearchgate.net This makes selective COX-2 inhibition a desirable strategy for developing anti-inflammatory and anticancer drugs with potentially fewer gastrointestinal side effects than non-selective inhibitors. tandfonline.com Numerous studies have demonstrated that pyrimidine derivatives can act as potent and selective COX-2 inhibitors. tandfonline.commdpi.comnih.govnih.gov
The table below presents the inhibitory activity of representative pyrimidine derivatives against these key enzyme targets.
| Compound Class | Enzyme Target | Reported IC50 (µM) | Selectivity | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | DHFR | 0.20 | - | acs.org |
| 2,4,6-Trisubstituted pyrimidine (4a) | COX-1 | 5.05 | COX-2 Selective | tandfonline.com |
| 2,4,6-Trisubstituted pyrimidine (4a) | COX-2 | 0.65 | ||
| Pyrimidine-5-carbonitrile (5d) | COX-2 | 0.16 | COX-2 Selective | nih.gov |
| Ethyl pyrimidine-quinolinecarboxylate (18d) | hLDHA | ~1 | - | mdpi.comnih.gov |
Enzyme Kinetics and Inhibition Type Determination
Beyond determining inhibitory potency (IC50), detailed enzyme kinetic studies are performed to understand how a compound inhibits its target. These studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide the inhibition constant (Ki), which is a more precise measure of inhibitor binding affinity.
This analysis often involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk plot, which can help visualize the inhibition type. researchgate.net For example, in a study of novel pyrimidine derivatives against various metabolic enzymes, Lineweaver-Burk plots were used to determine the inhibition mechanism. researchgate.net The findings revealed that these compounds exhibited different types of inhibition, including competitive and non-competitive, against targets like carbonic anhydrase and cholinesterases, with Ki values in the nanomolar range. researchgate.net Such detailed kinetic analysis is crucial for the rational design and optimization of more potent and specific enzyme inhibitors.
Receptor Modulation Studies
In addition to direct enzyme inhibition, pyrimidine derivatives can exert their biological effects by interacting with and modulating the function of cellular receptors.
Ligand-Receptor Interaction Analysis
A significant body of research has focused on the interaction of pyrimidine derivatives with ion channels, particularly L-type calcium channels.
Calcium Channel Blockers: Calcium channel blockers (CCBs) are a class of drugs that inhibit the movement of calcium ions (Ca2+) through voltage-gated calcium channels. physio-pedia.comnih.gov In vascular smooth muscle, this action leads to vasodilation (relaxation of blood vessels) and a decrease in blood pressure. wikipedia.orgnih.gov In the heart, it can reduce the force of contraction and slow the heart rate. physio-pedia.com
Dihydropyrimidines, which are aza-analogs of the well-known dihydropyridine (B1217469) CCBs (like nifedipine), have been extensively developed as potent calcium channel blockers. derpharmachemica.commdpi.com Numerous studies have reported the design, synthesis, and evaluation of 4-aryl-dihydropyrimidine-5-carboxylic acid esters as effective antihypertensive agents. derpharmachemica.commdpi.comnih.gov Structure-activity relationship studies have shown that modifications to the pyrimidine ring and its substituents can significantly influence their vasorelaxant activity and in vivo potency, making them promising candidates for the treatment of cardiovascular diseases like hypertension. nih.govmdpi.com
Downstream Signaling Pathway Investigations
Investigations into the downstream signaling pathways of various pyrimidine derivatives have revealed their capacity to modulate key cellular processes, including cell cycle progression, apoptosis, and inflammatory responses. These activities are often underpinned by the inhibition of specific enzymes or the antagonism of cellular receptors.
A significant body of research has focused on the anticancer properties of pyrimidine analogues. For instance, certain substituted pyrrole-4-carboxylates, which share a carboxylate functional group, have been shown to induce cytotoxicity in various cancer cell lines. Mechanistic studies in HL-60 promyelocytic leukemia cells indicated that these compounds can inhibit DNA and protein synthesis. Further investigation revealed interference with several key enzymes, including DNA and RNA polymerases, dihydrofolate reductase, and thymidylate synthase, leading to a reduction in d[NTP] pools. nih.gov It is plausible that this compound could exert similar effects, given the presence of the core pyrimidine structure, which is fundamental to nucleotide synthesis.
Moreover, other pyrimidine derivatives have been found to induce apoptosis in cancer cells. For example, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives demonstrated their ability to trigger apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometric analysis confirmed an increase in the apoptotic cell population, suggesting an intrinsic or extrinsic pathway activation. nih.gov Understanding the complexities of apoptotic pathways, which can be initiated through various signals leading to the activation of caspases, is crucial in cancer therapeutics. nih.gov The potential for this compound to engage with these pathways warrants further investigation.
The anti-inflammatory effects of pyrimidine-based compounds are also a subject of significant research. The mechanism of action for many of these compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. nih.gov By inhibiting COX-1 and COX-2, these compounds can effectively reduce inflammation. nih.gov Additionally, some pyrimidine derivatives have been shown to inhibit the production of other inflammatory mediators like nitric oxide and various cytokines. nih.gov Given the structural similarities, this compound could potentially exhibit anti-inflammatory properties through similar mechanisms.
Furthermore, pyrimidine derivatives have been developed as inhibitors of specific protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov For example, certain pyrimidopyrimidines are known protein kinase inhibitors. rsc.org Kinases play a central role in cell growth, survival, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The ability of this compound to act as a kinase inhibitor would open up a wide range of potential therapeutic applications.
Other potential targets for pyrimidine derivatives include enzymes like lactate (B86563) dehydrogenase (LDH), which is important in cancer metabolism, and fungal enzymes such as CYP51, a key enzyme in ergosterol biosynthesis. mdpi.comnih.gov Inhibition of LDH can disrupt the metabolic processes of cancer cells, while CYP51 inhibition is a validated strategy for antifungal therapy. mdpi.comnih.gov Additionally, some 2-phenyl-pyrimidine-4-carboxamides have been identified as P2Y12 receptor antagonists, indicating a role in modulating platelet aggregation. nih.gov
While these findings are based on related compounds, they provide a strong rationale for the investigation of this compound's effects on these and other downstream signaling pathways. Future in vitro and preclinical studies are necessary to elucidate the specific molecular targets and mechanisms of action of this particular compound.
Table of Investigated Biological Activities of Related Pyrimidine Derivatives
| Compound Class | Biological Activity | Investigated Pathway/Target |
|---|---|---|
| Substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates | Anticancer | Inhibition of DNA and RNA polymerases, dihydrofolate reductase, thymidylate synthase nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | Anticancer | Induction of apoptosis in MCF-7 cells nih.gov |
| Pyrimidine-based compounds | Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes nih.gov |
| Pyrimidopyrimidines | Protein Kinase Inhibition | General protein kinase inhibition rsc.org |
| Ethyl pyrimidine-quinolinecarboxylate derivatives | Anticancer | Inhibition of human lactate dehydrogenase A (hLDHA) mdpi.com |
| 2-phenylpyrimidine derivatives | Antifungal | Inhibition of CYP51 nih.gov |
Role As Synthetic Intermediates and Precursors in Advanced Organic Synthesis
Building Blocks for Complex Heterocyclic Architectures
The inherent reactivity of the pyrimidine (B1678525) ring system within Ethyl 2-phenylpyrimidine-4-carboxylate makes it an ideal foundation for constructing complex, fused heterocyclic architectures. Organic chemists utilize this compound as a building block, leveraging its existing framework to synthesize polycyclic systems through various cyclization and condensation reactions.
One notable application is in the synthesis of pyrimidine-quinoline hybrid molecules. In these syntheses, related ethyl carboxylate pyrimidine scaffolds are coupled with other key intermediates to form intricate, multi-ring structures. For instance, the domino Suzuki coupling–intramolecular amide formation reaction has been successfully employed with intermediates like ethyl 5-bromopyrimidine-4-carboxylate to create tricyclic pyrimido[4,5-c]quinoline (B14755456) cores. Similarly, the functionalization of related mercaptopyrimidine carboxylates has been shown to yield fused systems such as thieno[2,3-d]pyrimidines and pyrimido[1,5-c]pyrimidines.
These synthetic strategies underscore the role of the pyrimidine carboxylate core as a foundational element for accessing diverse and complex heterocyclic families.
Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrimidine Carboxylate Scaffolds
| Starting Scaffold Type | Reaction Type | Resulting Fused Heterocyclic System | Reference |
|---|---|---|---|
| Ethyl Pyrimidine-carboxylate derivative | Coupling and Cyclization | Pyrimidine-quinoline | |
| Ethyl 5-bromopyrimidine-4-carboxylate | Domino Suzuki Coupling–Amidation | Pyrimido[4,5-c]quinoline | |
| Ethyl 4-mercaptopyrimidine-5-carboxylate | Intramolecular Cyclization | Thieno[2,3-d]pyrimidine (B153573) |
Precursors for Polyfunctionalized Pyrimidine Derivatives
Beyond its use in creating fused rings, this compound is a valuable precursor for synthesizing a variety of polyfunctionalized pyrimidine derivatives. The ester and phenyl groups, along with the pyrimidine ring itself, can undergo numerous chemical modifications to introduce new functional moieties.
The ethyl ester at the C4 position is a key handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for forming amides, a common transformation in medicinal chemistry. Furthermore, the pyrimidine ring can be substituted with various groups. For example, the introduction of a halogen, such as bromine, at the C5 position creates a reactive site for cross-coupling reactions, enabling the attachment of diverse molecular fragments. Nucleophilic substitution reactions on activated pyrimidine rings are also a common strategy to introduce new functionalities. These transformations allow for the systematic modification of the core structure, which is essential for tuning the molecule's properties.
Table 2: Key Functional Group Transformations
| Position on Pyrimidine Core | Initial Functional Group | Reaction Type | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C4 | Ethyl Carboxylate | Hydrolysis | Carboxylic Acid | |
| C4 | Carboxylic Acid (from ester) | Amide Coupling | Carboxamide | |
| C5 | Hydrogen | Halogenation | Bromo | |
| C4 | Chloro (on related scaffolds) | Nucleophilic Substitution | Amino, Dicyanomethyl |
Foundation for Combinatorial Library Synthesis
The well-defined reactivity and structural stability of the this compound scaffold make it an excellent foundation for combinatorial chemistry and parallel synthesis. In this approach, a core template is systematically reacted with a diverse set of building blocks to rapidly generate a large collection, or library, of structurally related compounds.
The functional handles on the molecule, particularly the ester group, allow for the attachment of various side chains. For example, after conversion to the carboxylic acid, the scaffold can be coupled with a wide array of amines to produce a library of amides. This strategy is highly efficient for exploring the chemical space around the 2-phenylpyrimidine (B3000279) core. Methodologies such as solid-phase synthesis, where the core molecule is attached to a resin and subsequently treated with different reagents, have been developed for related pyrimidine systems to streamline the production and purification of compound libraries.
Scaffolds for Drug Discovery (without specific drug applications)
In medicinal chemistry, a "scaffold" refers to a core molecular structure that provides the essential framework for designing new therapeutic agents. The 2-phenylpyrimidine-4-carboxylate motif is recognized as such a privileged scaffold due to its ability to interact with various biological targets. Its rigid structure and potential for forming multiple hydrogen bonds and other interactions make it an attractive starting point for drug design.
This scaffold has been utilized in the design of inhibitors for several important enzyme classes. For instance, it has served as the foundational structure for developing novel inhibitors of human lactate (B86563) dehydrogenase (hLDHA), a target of interest in oncology. Additionally, the 2-phenylpyrimidine core is central to the design of P2Y12 antagonists and novel antifungal agents that target the CYP51 enzyme. The versatility of the pyrimidine scaffold allows for extensive structural modifications, enabling chemists to optimize the pharmacological properties of the resulting molecules.
Future Research Directions and Translational Prospects Academic
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a considerable opportunity for innovation, particularly in the realm of green and sustainable chemistry. growingscience.com Future research into the synthesis of ethyl 2-phenylpyrimidine-4-carboxylate is expected to move beyond traditional methods to embrace more environmentally benign and efficient protocols.
Key Research Objectives:
Solvent-Less Synthesis: Investigating multicomponent reactions under solvent-free conditions, such as the Grindstone method, can significantly reduce waste and energy consumption. mdpi.com The use of catalysts like CuCl₂·2H₂O in such reactions has shown promise in yielding rapid and high-yield production of related tetrahydropyrimidine-5-carboxylates. mdpi.com
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods.
Catalysis Innovation: The development and application of novel catalysts, including nanocatalysts and biocatalysts, could offer enhanced selectivity and efficiency. This includes exploring solid-supported synthesis, which can simplify purification processes. researchgate.net
Renewable Starting Materials: A long-term goal is to develop synthetic pathways that utilize starting materials derived from renewable feedstocks, thereby reducing the reliance on petrochemicals.
| Method | Key Advantages | Potential for this compound | References |
|---|---|---|---|
| Conventional Reflux | Well-established, predictable outcomes | Baseline for comparison | mdpi.com |
| Microwave-Assisted | Reduced reaction time, improved yields | High potential for process optimization | - |
| Solvent-Less Grinding | Environmentally friendly, high atom economy | Promising for sustainable large-scale production | mdpi.com |
| Solid-Phase Synthesis | Simplified purification, potential for automation | Applicable for creating derivative libraries | researchgate.net |
Development of Advanced Derivatization Strategies
The core structure of this compound offers multiple sites for chemical modification, making it an ideal candidate for the development of compound libraries with diverse functionalities. Advanced derivatization strategies will be crucial for tuning the molecule's properties for specific applications in medicine and materials science. nih.gov
Future derivatization efforts could focus on:
Modifications at the 2-phenyl group: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) to the phenyl ring to modulate electronic properties and steric hindrance, which can influence biological activity. nih.gov
Functionalization of the pyrimidine core: Exploring reactions at other positions of the pyrimidine ring to introduce new functional groups that can act as hydrogen bond donors/acceptors or coordination sites.
Ester modification: Converting the ethyl carboxylate group into other esters, amides, or carboxylic acids to alter solubility, reactivity, and biological interactions. nih.gov
These strategies will enable the creation of a wide array of derivatives, facilitating systematic structure-activity relationship (SAR) studies. nih.gov
In-depth Mechanistic Elucidation of Biological Interactions
While many pyrimidine derivatives are known for their broad spectrum of biological activities, a detailed mechanistic understanding of how compounds like this compound interact with biological targets is often lacking. gsconlinepress.comnih.gov Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Prospective Research Areas:
Target Identification: Utilizing chemical proteomics and affinity-based methods to identify the specific protein targets of this compound and its bioactive derivatives.
Molecular Docking and Simulation: Employing in silico tools to model the binding modes of these compounds within the active sites of potential targets. mdpi.com This can help rationalize observed biological activities and guide the design of more potent and selective analogs.
Biophysical Assays: Using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of ligand-protein interactions.
Structural Biology: Obtaining crystal structures of the compound or its derivatives in complex with their biological targets to provide a precise, atomic-level understanding of the interactions.
Application in Materials Science and Supramolecular Chemistry
The utility of pyrimidine derivatives extends beyond medicinal chemistry into the realm of materials science. researchgate.netzendy.io The rigid, aromatic structure of this compound, coupled with its potential for hydrogen bonding and π-π stacking, makes it an interesting building block for supramolecular assemblies and functional materials.
Future avenues of exploration include:
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of derivatives of this compound for potential use in OLEDs. researchgate.net
Fluorescent Sensors: Designing and synthesizing derivatives that can act as selective fluorescent chemosensors for detecting metal ions or other analytes. researchgate.net
Crystal Engineering: Studying the self-assembly of this compound and its co-crystals to create novel supramolecular architectures with tailored properties, such as porosity or non-linear optical activity.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and biological research. scirp.org For this compound, these computational tools can accelerate the discovery and optimization of new derivatives.
Potential Applications:
Quantitative Structure-Activity Relationship (QSAR): Developing ML-based QSAR models to predict the biological activity of novel derivatives based on their chemical structures. bg.ac.rsnih.govmdpi.com This can help prioritize which compounds to synthesize and test, saving time and resources. mdpi.com
Predictive ADMET Modeling: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles.
De Novo Design: Employing generative AI models to design entirely new pyrimidine-based structures with desired properties, moving beyond simple modifications of the parent compound.
Corrosion Inhibition: Machine learning models have been successfully used to predict and design pyrimidine derivatives as effective corrosion inhibitors, an application that could be explored for this specific compound. researchgate.net
| AI/ML Application | Objective | Expected Outcome | References |
|---|---|---|---|
| QSAR Modeling | Predict biological activity from chemical structure | Faster identification of potent compounds | bg.ac.rsnih.govmdpi.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Early deselection of candidates with poor drug-like properties | - |
| Generative Models | Design novel molecules with optimized properties | Expansion of chemical space beyond known derivatives | - |
| Corrosion Inhibition Prediction | Identify effective corrosion inhibitors for specific materials | Development of new functional materials | researchgate.net |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-phenylpyrimidine-4-carboxylate, and how can reaction yields be improved?
The synthesis typically involves multi-step protocols, such as introducing substituents to the pyrimidine core via nucleophilic substitution or coupling reactions. For example, chlorination of the pyrimidine ring followed by carboxylation using ethyl chloroformate under controlled temperatures (0–5°C) can improve yield . Catalytic systems like Pd-mediated cross-coupling may enhance regioselectivity for phenyl group introduction . Optimization should focus on solvent polarity, catalyst loading, and reaction time, with monitoring via TLC or HPLC.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR are critical for confirming substitution patterns and ester group presence. Aromatic protons typically resonate at δ 7.2–8.5 ppm, while the ethyl ester appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) .
- X-ray crystallography : Resolves structural ambiguities (e.g., planarity of the pyrimidine ring) using SHELXL for refinement .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 229.1) .
Q. How can researchers validate the purity of this compound for biological assays?
Purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity is standard for in vitro studies.
- Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., CHNO requires C 68.41%, H 5.30%, N 12.27%) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the bioactivity of this compound?
- Molecular docking : Screens against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Adjust protonation states with tools like Open Babel for accurate ligand-receptor interactions .
- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity. B3LYP/6-311+G(d,p) basis sets are recommended .
Q. How can contradictory results in bioactivity studies (e.g., varying MIC values) be systematically addressed?
- Standardized assays : Use CLSI guidelines for MIC determination against reference bacterial strains (e.g., S. aureus ATCC 25923).
- Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
- Structure-activity relationship (SAR) : Compare derivatives (e.g., ethyl vs. methyl esters) to isolate functional group contributions .
Q. What crystallographic challenges arise in resolving this compound, and how are they mitigated?
- Disorder in ethyl/phenyl groups : Use SHELXL’s PART instruction to model alternative conformers .
- Twinned crystals : Apply HKLF 5 format in SHELXL for data integration .
- Key metrics : Target R < 0.05 and wR < 0.15 for high-resolution datasets (<1.0 Å) .
Q. How do steric and electronic effects influence the reactivity of this compound in further derivatization?
- Steric effects : The phenyl group at C2 hinders electrophilic substitution at C4/C6.
- Electronic effects : The electron-withdrawing ester group activates the pyrimidine ring for nucleophilic attack at C5.
- Case study : Chlorination at C6 requires Lewis acids (e.g., AlCl) to polarize the C-Cl bond .
Methodological Comparison Tables
Q. Table 1. Comparison of Spectroscopic Techniques for Structural Confirmation
| Technique | Key Features | Limitations |
|---|---|---|
| X-ray | Atomic-resolution spatial data | Requires high-quality crystals |
| H NMR | Fast, solvent-compatible | Overlaps in aromatic regions |
| HRMS | Exact mass confirmation | Insensitive to stereoisomerism |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Solution |
|---|---|---|
| Diethyl pyrimidine-dicarboxylate | Over-carboxylation | Reduce chloroformate stoichiometry |
| Phenyl-ring halogenated analogs | Residual halides | Post-synthesis column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
